molecular formula C18H27ClN2O2 B5158672 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide CAS No. 959239-25-9

2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide

Cat. No. B5158672
CAS RN: 959239-25-9
M. Wt: 338.9 g/mol
InChI Key: YWPWSILSEYHNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, also known as A-796260, is a synthetic compound that belongs to the class of analgesics known as fatty acid amide hydrolase (FAAH) inhibitors. It was first developed by Abbott Laboratories in 2005, and has since been the subject of several scientific studies due to its potential therapeutic applications.

Mechanism of Action

2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down the endocannabinoid anandamide. Anandamide is a natural painkiller that is produced by the body, and its levels are increased in response to pain. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which in turn reduces pain.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have anxiolytic effects, meaning that it reduces anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide for lab experiments is its specificity for FAAH. This means that it can be used to study the role of FAAH in various physiological processes. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of interest is in the development of new drug delivery methods for this compound, such as nanoparticles or liposomes. Finally, there is also interest in studying the effects of this compound on other physiological processes, such as memory and learning.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide involves several steps. First, 3-chlorophenol is reacted with potassium hydroxide to form 3-chlorophenoxide. This is then reacted with 1-isopropyl-4-piperidinol to form the corresponding amine. The amine is then reacted with 4-chlorobutyryl chloride to form the final product, this compound.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of pain management. Several studies have shown that this compound is effective in reducing pain in animal models of acute and chronic pain.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-6-14(19)12-16)18(22)20-15-8-10-21(11-9-15)13(2)3/h5-7,12-13,15,17H,4,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWSILSEYHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169378
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959239-25-9
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.